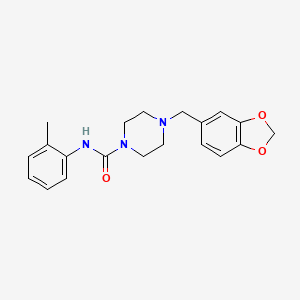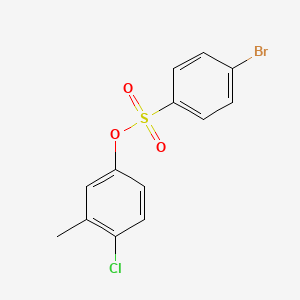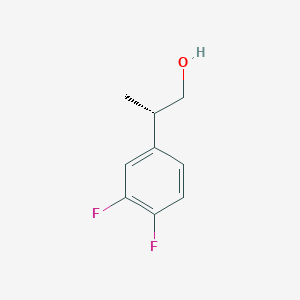
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like “3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride” belong to a class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
The synthesis of such compounds generally involves complex organic reactions, often starting from simpler aromatic compounds or cyclic compounds . The exact synthesis pathway would depend on the specific substituents present on the naphthalene ring .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The presence of various substituents can significantly influence the physical and chemical properties of these compounds .Chemical Reactions Analysis
Naphthalenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The exact reactions would depend on the specific substituents present on the naphthalene ring .Physical And Chemical Properties Analysis
Naphthalenes are typically crystalline solids at room temperature, with a characteristic aromatic odor . They are relatively stable but can react with strong oxidizing agents .作用机制
The exact mechanism of action of 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways in the brain. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect against oxidative damage.
实验室实验的优点和局限性
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be non-toxic and well-tolerated in animal studies. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. These derivatives may have enhanced therapeutic potential and could be used in a wider range of experiments.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been investigated for its use in the treatment of neurological disorders. This compound has several advantages for lab experiments, including its stability and non-toxicity. However, its poor solubility in water may limit its use in certain experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-pentanedione with cyclohexanone and ammonium acetate in the presence of acetic acid. The resulting compound is then reacted with hydrochloric acid to produce this compound hydrochloride.
科学研究应用
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
安全和危害
属性
IUPAC Name |
3,3-dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h9-10,12H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZMHXKLHCIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCCCC2NC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(3-(4-bromophenyl)acryloyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2911874.png)
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2911876.png)

![N-(2-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2911878.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide](/img/structure/B2911880.png)
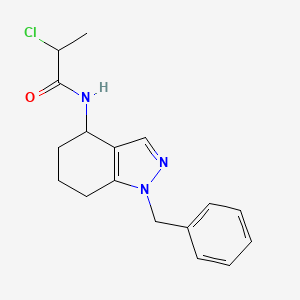
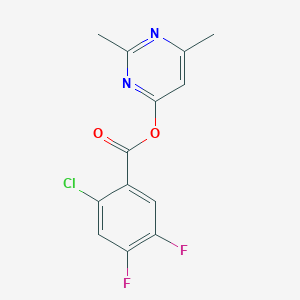
![2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2911883.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2911888.png)
